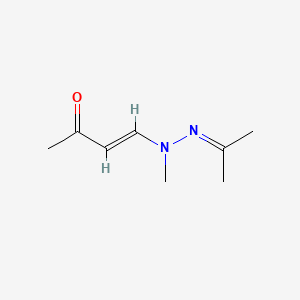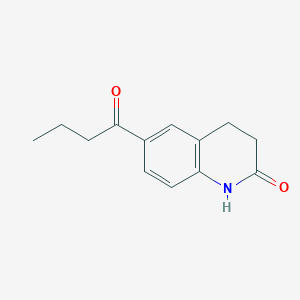
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of the nitro group and the piperazinyl moiety in its structure contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the benzoxazine moiety. The methyl and nitro groups are then added through nitration and alkylation reactions, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and methyl iodide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The piperazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted piperazinyl compounds, and hydrolyzed fragments of the original molecule. These products can further undergo additional chemical transformations, expanding the range of possible derivatives.
科学研究应用
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazinyl moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.
相似化合物的比较
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 7-chloro-10-methyl-1-(4-methyl-1-piperazinyl)-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-chloro-
Uniqueness
Compared to similar compounds, 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-methyl-1-(4-methyl-1-piperazinyl)-7-nitro- stands out due to the presence of the nitro group, which imparts unique chemical reactivity and potential biological activity. The combination of the nitro group with the piperazinyl moiety enhances its versatility in chemical synthesis and its potential as a bioactive molecule.
属性
CAS 编号 |
64610-56-6 |
|---|---|
分子式 |
C16H18N6O3 |
分子量 |
342.35 g/mol |
IUPAC 名称 |
10-methyl-1-(4-methylpiperazin-1-yl)-7-nitropyridazino[4,5-b][1,4]benzoxazine |
InChI |
InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)16-15-14(10-17-18-16)25-13-9-11(22(23)24)3-4-12(13)20(15)2/h3-4,9-10H,5-8H2,1-2H3 |
InChI 键 |
VVADORCLTUGIOY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)OC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)












